N-(4-cyanophenyl)-2-phenylquinoline-4-carboxamide
Description
Properties
Molecular Formula |
C23H15N3O |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H15N3O/c24-15-16-10-12-18(13-11-16)25-23(27)20-14-22(17-6-2-1-3-7-17)26-21-9-5-4-8-19(20)21/h1-14H,(H,25,27) |
InChI Key |
CTRXNIUTMFXQHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C#N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds through initial base-catalyzed cleavage of isatin to isatic acid, followed by condensation with acetophenone to form an intermediate Schiff base. Cyclization and dehydration yield the quinoline core. Optimal conditions require refluxing ethanol (12–24 h) and stoichiometric base (KOH or NaOH). Modifications, such as using microwave irradiation, can reduce reaction times but may compromise yield.
Characterization of 2-Phenylquinoline-4-Carboxylic Acid
-
¹H NMR (DMSO-d₆) : δ 8.95 (d, 1H, quinoline-H), 8.34–8.50 (m, 1H, quinoline-H), 7.68–8.23 (m, aromatic protons).
Carboxylic Acid Activation to Acyl Chloride
Conversion of 2-phenylquinoline-4-carboxylic acid (1 ) to its acyl chloride (2 ) is achieved using thionyl chloride (SOCl₂). In a standardized protocol, 1 is refluxed with excess SOCl₂ (3–5 eq) in dry toluene at 100–110°C for 4–6 h. The reaction progress is monitored by TLC, and residual SOCl₂ is removed under reduced pressure to yield the acyl chloride as a pale yellow solid.
Critical Parameters
-
Solvent Choice : Toluene minimizes side reactions compared to dichloromethane.
-
Purity : Acyl chloride must be free of residual acid to prevent hydrolysis during subsequent steps.
Amide Bond Formation with 4-Aminobenzonitrile
The final step involves coupling 2-phenylquinoline-4-carbonyl chloride (2 ) with 4-aminobenzonitrile (3 ) via nucleophilic acyl substitution.
Classical Coupling Method
A solution of 2 in dry acetone is added dropwise to a cooled (0–5°C) mixture of 3 and potassium carbonate (1.5 eq). The reaction is stirred overnight, followed by quenching with ice water. The precipitate is filtered, washed, and recrystallized from ethanol.
Reaction Conditions
-
Solvent : Dry acetone
-
Base : K₂CO₃ (1.5 eq)
-
Temperature : 0–5°C (initial), then ambient
Characterization of N-(4-Cyanophenyl)-2-Phenylquinoline-4-Carboxamide
Spectroscopic Data
-
IR (KBr) : 3280 cm⁻¹ (N–H stretch), 2220 cm⁻¹ (C≡N stretch), 1660 cm⁻¹ (C=O amide).
-
¹H NMR (DMSO-d₆) : δ 10.52 (s, 1H, NH), 8.95 (d, 1H, quinoline-H), 8.34–8.50 (m, 1H, quinoline-H), 7.68–8.23 (m, aromatic protons), 7.45–7.60 (m, 4H, 4-cyanophenyl).
-
¹³C NMR : δ 165.2 (C=O), 153.1 (quinoline-C4), 149.8 (CN), 138.2–125.4 (aromatic carbons).
Purity and Yield Optimization
-
Recrystallization Solvents : Ethanol or ethyl acetate/hexane mixtures yield crystals with >98.5% purity.
-
HPLC Analysis : Reverse-phase C18 columns with acetonitrile/water (70:30) confirm purity ≥98.5%.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
-
Hydrolysis of Acyl Chloride : Exposure to moisture leads to carboxylic acid reformation. Use anhydrous solvents and inert atmospheres.
-
Low Amidation Yields : Excess 4-aminobenzonitrile (1.2 eq) and extended reaction times (24 h) improve conversion.
-
Byproduct Formation : Column chromatography (SiO₂, ethyl acetate/hexane) removes unreacted starting materials .
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation under controlled conditions. Key findings include:
| Oxidizing Agent | Conditions | Outcome | Reference |
|---|---|---|---|
| KMnO₄ | Acidic medium, 60–80°C | Formation of quinoline N-oxide derivatives | |
| H₂O₂/Fe³⁺ | Aqueous ethanol, room temperature | Partial oxidation of the phenyl ring |
The cyanophenyl group stabilizes intermediates through electron-withdrawing effects, influencing regioselectivity during oxidation.
Acid and Base-Mediated Transformations
The carboxamide and nitrile functionalities participate in acid/base-driven reactions:
Notably, the quinoline ring resists harsh acidic conditions, but prolonged exposure leads to decomposition.
Amidation and Amine Coupling Reactions
The carboxamide group facilitates nucleophilic substitution and cross-coupling:
| Reagent | Conditions | Outcome | Reference |
|---|---|---|---|
| N,N-Dimethylpropylamine | CH₂Cl₂, 0°C → RT, 10 h | Formation of tertiary amide derivatives | |
| CuCl₂/Phenanthroline | DMSO, 120°C, 12 h | C–N cross-coupling with aryl halides |
Copper catalysis enables coupling with electron-deficient aryl amines, achieving yields up to 85% .
Catalytic Functionalization
Heterogeneous catalysts enhance reaction efficiency:
| Catalyst | Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|---|
| Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid | Oxidative annulation | 80°C, solvent-free, 2 h | 82–90% | |
| Pd/C (5 wt%) | Hydrogenation | H₂ (1 atm), ethanol, 6 h | 68% |
The Fe₃O₄-based catalyst demonstrates recyclability for ≥5 cycles without activity loss .
Key Mechanistic Insights
-
Electrophilic Substitution : The quinoline C-3 position is most reactive due to electron deficiency from the carboxamide group .
-
Steric Effects : The 2-phenyl group hinders reactions at the C-2 and C-8 positions, directing reagents to C-4 and C-6 .
-
Solvent Dependence : Polar aprotic solvents (e.g., DMSO) improve reaction rates in cross-coupling reactions .
Stability and Compatibility
Scientific Research Applications
Anticancer Activity
The quinoline scaffold is well-known for its diverse biological activities, particularly in the development of anticancer agents. N-(4-cyanophenyl)-2-phenylquinoline-4-carboxamide has been evaluated for its efficacy against various cancer cell lines.
Case Study: Antitumor Efficacy
- In vivo studies demonstrated significant tumor growth inhibition in xenograft models, with tumor growth rates reduced by up to 60% at doses of 20 mg/kg. This suggests a promising therapeutic potential for this compound in cancer treatment .
Mechanism of Action
- The compound's mechanism involves the induction of apoptosis and inhibition of key oncogenic pathways, which are crucial for cancer cell proliferation. Molecular docking studies have indicated that it interacts with specific targets involved in tumor growth regulation .
Antibacterial Properties
The antibacterial potential of this compound has also been explored, particularly against resistant strains of bacteria.
Evaluation of Antibacterial Activity
- The compound was tested against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli, using the agar diffusion method. Results indicated that structural modifications enhanced its antibacterial activity compared to known agents like ampicillin and gentamicin .
Table 1: Antibacterial Activity Comparison
| Compound | Activity (Zone of Inhibition) | Reference |
|---|---|---|
| This compound | Significant | |
| Ampicillin | Moderate | |
| Gentamicin | Moderate |
Anti-inflammatory Effects
In addition to its anticancer and antibacterial properties, this compound has shown potential anti-inflammatory effects.
Study Findings
- In models of induced arthritis, treatment with the compound resulted in a significant reduction in paw swelling and other inflammation markers. This suggests that it may be beneficial in treating chronic inflammatory conditions .
Synthesis and Characterization
The synthesis of this compound involves several steps, including:
- Formation of the Quinoline Core : Utilizing standard synthetic routes such as Pfitzinger reaction or Doebner reaction.
- Amidation Reaction : The final step involves the introduction of the cyanophenyl group through an amidation process.
Characterization Techniques
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. In biological systems, the compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, the compound’s fluorescent properties allow it to be used as a probe for studying cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The biological and physicochemical properties of quinoline-4-carboxamides are highly dependent on substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Lipophilicity: The 4-cyanophenyl group increases logP compared to polar substituents like morpholine (5a5, logP ~2.5), which may affect membrane permeability and bioavailability.
- Biological Activity : Antibacterial analogs like 5a5 (MIC 2–8 µg/mL) feature tertiary amine side chains that enhance solubility and target engagement . In contrast, the iodophenyl derivative () shows anticancer activity, suggesting substituent-dependent mechanistic divergence.
Biological Activity
N-(4-cyanophenyl)-2-phenylquinoline-4-carboxamide is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core with a carboxamide functional group, which is critical for its biological interactions. The presence of the cyanophenyl group enhances its lipophilicity, potentially improving cellular uptake.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of quinoline derivatives, including this compound. Key findings include:
- Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a related derivative showed IC50 values of 0.5 µM against SK-OV-3 and 0.2 µM against HCT116 cells, indicating potent antiproliferative activity .
- Mechanism of Action : The mechanism involves inhibition of tubulin polymerization by binding to the colchicine site on tubulin, leading to disruption of mitotic spindle formation and G2/M phase arrest in the cell cycle .
Antimicrobial Activity
Quinoline derivatives have also been evaluated for their antimicrobial properties:
- Bacterial Inhibition : this compound has shown antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure's modifications can enhance this activity, although resistance mechanisms in Gram-negative bacteria pose challenges .
Structure-Activity Relationship (SAR)
The SAR studies indicate that specific substitutions on the quinoline ring can significantly affect biological activity:
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
Research Findings
Recent research highlights the following aspects of this compound:
- In Vitro Studies : The compound's antiproliferative effects were confirmed through MTT assays across multiple cancer cell lines, showcasing its potential as a therapeutic agent .
- Molecular Docking Studies : These studies elucidate binding interactions at the colchicine site on tubulin, supporting its role as an antimitotic agent .
Q & A
What are the recommended synthetic routes for N-(4-cyanophenyl)-2-phenylquinoline-4-carboxamide, and how can reaction yields be optimized?
Basic Research Question
The synthesis of quinoline-4-carboxamide derivatives typically involves condensation reactions between substituted benzaldehydes and thiosemicarbazides, followed by cyclization. For example, thiosemicarbazones are synthesized in high yields (71–92%) via methanol-mediated reactions under reflux conditions . To optimize yields for this compound:
- Key Steps :
- Use 4-cyanophenyl isothiocyanate as a starting material, reacting with hydrazine monohydrate to form intermediates.
- Employ microwave-assisted synthesis to reduce reaction time and improve purity.
- Monitor by TLC/HPLC to track intermediate formation.
- Yield Optimization :
- Adjust stoichiometric ratios (e.g., 1.2:1 aldehyde-to-thiosemicarbazide).
- Use catalysts like acetic acid or Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
What spectroscopic and crystallographic methods are critical for characterizing quinoline-4-carboxamide derivatives?
Basic Research Question
Structural elucidation requires a combination of techniques:
- Spectroscopy :
- Crystallography :
How can researchers design preliminary biological activity screens for this compound?
Basic Research Question
Initial screening should prioritize target identification and dose-response assays:
- In Vitro Assays :
- Controls : Include known inhibitors (e.g., SB 235375 for NK3 receptors ) to validate assay sensitivity.
How can structure-activity relationship (SAR) studies be structured to improve target affinity?
Advanced Research Question
SAR studies require systematic substitution and computational modeling:
- Substitution Strategies :
- Computational Tools :
- Data Integration :
- Correlate Hammett constants (σ) of substituents with IC₅₀ values to identify electron-withdrawing/-donating effects.
How should researchers address contradictory data in biological assays (e.g., inconsistent IC₅₀ values)?
Advanced Research Question
Contradictions often arise from assay conditions or off-target effects:
- Troubleshooting Steps :
- Case Study : NK3 receptor antagonists ( ) showed variability due to differential tissue penetration; use pharmacokinetic profiling to clarify.
What advanced analytical methods resolve challenges in assessing compound stability?
Advanced Research Question
Stability under physiological conditions is critical for drug development:
- Techniques :
- Case Example : Adamantyl-quinoline derivatives ( ) showed improved thermal stability due to bulky substituents.
How can computational models predict metabolic pathways for this compound?
Advanced Research Question
Predictive metabolism studies reduce late-stage attrition:
- Tools :
- CYP450 Isozyme Docking : Use SwissADME or MetaCore to identify likely oxidation sites (e.g., quinoline C-2 or cyanophenyl group).
- Metabolite Identification : Simulate phase I/II metabolism with Schrödinger’s QikProp.
- Validation : Compare with in vitro microsomal assays (human liver microsomes + NADPH).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
